1-Aminocyclobutanecarbonitrile hydrochloride
Overview
Description
1-Aminocyclobutanecarbonitrile hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2 and its molecular weight is 132.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Tumor Imaging and Therapy
1-Aminocyclobutanecarbonitrile hydrochloride has shown potential in tumor imaging and therapy. Studies have demonstrated its preferential incorporation by several tumor types in rats and hamsters, highlighting its potential as a tumor-seeking agent. This compound has been explored for its use in neutron capture therapy, a targeted radiation therapy for cancer treatment. The synthesis of a boronated aminocyclobutanecarboxylic acid, modeled after 1-aminocyclobutanecarboxylic acid, indicates its potential use in this therapy due to high uptake in brain tumors (Kabalka & Yao, 2003).
2. Development of Imaging Agents
The compound has been investigated for its role in developing imaging agents. An improved synthesis of the precursor of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) demonstrates its relevance in producing a promising tumor imaging agent for positron emission tomography (PET). This research is a significant step towards the routine production of FACBC for human use, providing a potential tool for tumor detection (McConathy et al., 2003).
3. Anticonvulsant and Anti-inflammatory Activity
The synthesis of derivatives based on this compound has led to the development of compounds with potential anticonvulsant and anti-inflammatory activities. These derivatives have been evaluated for their effectiveness in these areas, suggesting potential therapeutic applications in treating conditions like epilepsy and inflammation (Arustamyan et al., 2019).
4. Synthesis of Novel Compounds
The compound has been used in the synthesis of novel boronated amino acids and other derivatives, showing considerable antibacterial activity. These novel compounds have potential applications in medicinal chemistry and drug development (Hazelard et al., 2008).
Properties
IUPAC Name |
1-aminocyclobutane-1-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-4-5(7)2-1-3-5;/h1-3,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJJHWPAULQWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461141 | |
Record name | 1-aminocyclobutanecarbonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845821-84-3 | |
Record name | 1-aminocyclobutanecarbonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminocyclobutane-1-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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